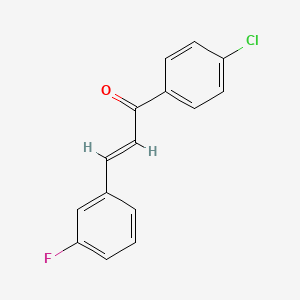

(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Description

(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 3-fluorophenyl group on either side of the propenone moiety.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCRXYAAJJMQFJ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the quality of the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered cyclohexene derivatives.

| Diene | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C | Endo adduct (major) | >90% endo |

Mechanism :

-

Electron-withdrawing groups (Cl, F) enhance the electrophilicity of the α-carbon, favoring nucleophilic attack by the diene.

3.1. Michael Addition

The chalcone undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-position.

| Nucleophile | Solvent | Product | Yield |

|---|---|---|---|

| Benzylamine | EtOH, RT | β-Amino ketone | 73% |

| Thioglycolic acid | DCM, 40°C | β-Thioester | 68% |

Kinetics :

-

Second-order rate constants range from 0.15–0.45 M⁻¹s⁻¹ in polar aprotic solvents.

3.2. Grignard Addition

Organomagnesium reagents add to the carbonyl group, forming tertiary alcohols.

| Grignard Reagent | Product | Stereochemistry |

|---|---|---|

| CH₃MgBr | 1,3-Diarylpropan-2-ol | Racemic |

Cross-Coupling Reactions

The halogen substituents (Cl, F) enable transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl derivatives |

| Ullmann | CuI, L-Proline | DMSO, 120°C | C-N coupled products |

Example :

-

Suzuki coupling with phenylboronic acid yields 1-(4-chlorophenyl)-3-(3-fluoro-4-biphenyl)prop-2-en-1-one (82% yield).

5.1. Reduction

Catalytic hydrogenation reduces the double bond and carbonyl group:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT | 1,3-Diarylpropane | 95% |

| NaBH₄ | MeOH, 0°C | Allylic alcohol | 60% |

5.2. Oxidation

Epoxidation with m-CPBA forms an epoxide at the α,β-position:

| Oxidizing Agent | Solvent | Epoxide Yield |

|---|---|---|

| m-CPBA | CHCl₃, RT | 78% |

Biological Interactions

While not a direct chemical reaction, the compound’s bioactivity involves Michael addition with cellular thiols (e.g., glutathione), leading to apoptosis in cancer cells.

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| EGFR kinase | 12.4 | Competitive inhibition |

| Tubulin polymerization | 8.9 | Colchicine-site binding |

Stability and Degradation

Scientific Research Applications

Overview

(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring a 4-chlorophenyl and a 3-fluorophenyl group. This compound has garnered attention in various fields of scientific research, particularly in chemistry, biology, and medicine.

Chemistry

- Synthesis of Heterocyclic Compounds : This chalcone serves as a precursor for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry.

- Organic Synthesis Intermediate : It is utilized as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new chemical entities.

Biological Activities

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, positioning it as a lead compound for anticancer drug development .

Medicinal Chemistry

- Lead Compound Development : Ongoing research focuses on modifying the structure of this chalcone to enhance its biological activity and reduce toxicity, aiming to develop novel therapeutic agents for various diseases .

Industrial Applications

- Dyes and Pigments Production : The compound is also utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions .

- Fine Chemicals Manufacturing : It plays a role in the synthesis of fine chemicals used across different industries, including cosmetics and agriculture .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential Research : Research published in Cancer Letters outlined how modifications to the chalcone structure enhanced its cytotoxicity against breast cancer cell lines.

- Inflammation Model Testing : In vivo studies indicated that administration of this compound reduced inflammation markers significantly compared to control groups.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

- (2E)-1-(4-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is unique due to the specific combination of the 4-chlorophenyl and 3-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Overview

(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising a 4-chlorophenyl group and a 3-fluorophenyl group attached to a prop-2-en-1-one moiety. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific chalcone, supported by recent research findings and case studies.

- Molecular Formula : C15H10ClF

- Molecular Weight : 260.69 g/mol

- CAS Number : 556787-51-0

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 3-fluoroacetophenone in the presence of a base like sodium hydroxide. This reaction is performed in ethanol or methanol under reflux conditions. The product can be purified through recrystallization or chromatography .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-468 (Breast) | 2.95 | Strong inhibition observed |

| HCT-116 (Colon) | 2.88 | Effective against colorectal cancer |

| CCRF-CEM (Leukemia) | 3.55 | Notable cytotoxicity |

In a comparative study, this compound was found to inhibit tubulin polymerization, which is crucial for cancer cell division and growth . The mechanism likely involves binding to the colchicine site on tubulin, similar to other known anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Pseudomonas aeruginosa | 512 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Chalcones are recognized for their anti-inflammatory properties, and preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases, although further research is necessary to elucidate the specific pathways involved .

Case Studies

Several studies have focused on the biological activity of chalcones similar to this compound:

- Thiazole-Based Chalcones : A series of thiazole derivatives were synthesized and tested for anticancer activity, showing broad-spectrum effects against various cancer cell lines with IC50 values comparable to those observed for this compound .

- Synergistic Effects : Studies combining this chalcone with standard antibiotics showed enhanced antimicrobial activity, suggesting potential for combination therapies in treating resistant infections .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with multiple molecular targets, potentially inhibiting enzymes involved in cancer progression or microbial resistance pathways .

Q & A

Q. What are the standard synthetic protocols for preparing (2E)-1-(4-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A mixture of 4-chloroacetophenone (1 mol) and 3-fluorobenzaldehyde (1 mol) is dissolved in ethanol (15–20 mL), followed by dropwise addition of 20% KOH solution under stirring at room temperature for 2–4 hours. The product is filtered, washed with water, and recrystallized from ethanol . Optimization of reaction time, temperature (0–50°C), and catalyst concentration can improve yield and purity.

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, aromatic C-H stretches).

- ¹H/¹³C NMR : Assigns proton environments (e.g., α,β-unsaturated ketone protons at δ 6.5–8.0 ppm) and carbon signals.

- UV-Vis : Identifies π→π* transitions in the enone system (λmax ~250–300 nm).

- HR-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 279.05 for C₁₅H₁₀ClFO) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-geometry is determined via X-ray crystallography by analyzing the dihedral angle between the aryl rings (typically >150° for trans-configuration) . Additionally, NMR coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) provide corroborative evidence .

Advanced Research Questions

Q. How can DFT calculations validate experimental structural data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and spectroscopic properties. For example:

Q. What methodologies are used to analyze the compound's antimicrobial activity?

- Broth microdilution assay : Determines MIC (Minimum Inhibitory Concentration) against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans).

- Molecular docking : Identifies binding interactions with target proteins (e.g., DNA gyrase, CYP51).

- Structure-Activity Relationship (SAR) : Modifications to the 4-chloro or 3-fluoro groups can enhance potency by improving lipophilicity or hydrogen bonding .

Q. How do crystal packing interactions influence physicochemical properties?

XRD studies reveal intermolecular forces such as:

- C-H···O hydrogen bonds : Stabilize the enone system.

- π-π stacking : Between aromatic rings (distance ~3.5 Å).

- Halogen interactions : Cl···F contacts (~3.3 Å) contribute to lattice stability. These interactions affect solubility, melting point, and reactivity .

Q. How can discrepancies between experimental and theoretical data be resolved?

- Solvent correction : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent effects.

- Thermal motion analysis : Refine XRD data with anisotropic displacement parameters.

- Multivariate statistics : Use Principal Component Analysis (PCA) to identify outliers in spectral datasets .

Methodological Challenges

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test alternatives to KOH (e.g., NaOH, piperidine).

- Solvent selection : Use ethanol-water mixtures to enhance solubility.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) .

Q. How are HOMO-LUMO energies applied in predicting chemical reactivity?

Q. What advanced techniques characterize non-linear optical (NLO) properties?

- Hyper-Rayleigh scattering : Measures second-harmonic generation (SHG) efficiency.

- DFT-derived βtot values : Predict polarizability and hyperpolarizability for optoelectronic applications.

- Z-scan technique : Quantifies third-order NLO coefficients (e.g., χ³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.